2-(Benzotriazolyl)cyclohexanone
Description
Contextual Significance of Benzotriazole (B28993) in Contemporary Synthetic Methodologies
Benzotriazole, a fused heterocyclic compound with the chemical formula C₆H₅N₃, is a cornerstone of modern synthetic organic chemistry. gsconlinepress.com Its versatility stems from the unique reactivity of the triazole ring fused to a benzene (B151609) ring. gsconlinepress.com Benzotriazole and its derivatives are not merely passive components of a molecule; they actively participate in and facilitate a wide array of chemical transformations.
One of the most significant roles of benzotriazole is as a "synthetic auxiliary." This means it can be temporarily incorporated into a molecule to control reactivity and stereochemistry, and then subsequently removed or replaced. For instance, the benzotriazolyl group can act as an excellent leaving group, facilitating nucleophilic substitution reactions. It can also be used to activate adjacent positions for deprotonation and subsequent reaction with electrophiles. acs.org
Furthermore, benzotriazole is a key precursor in the synthesis of a diverse range of other heterocyclic systems and functional groups. ijariie.com It is employed in the preparation of peptides, acid azides, and various other complex organic molecules. ijariie.com The ability of N-substituted benzotriazoles to exist as two stable isomers (1H and 2H) adds another layer of complexity and control to its synthetic applications. gsconlinepress.comijariie.com Beyond its role in synthesis, the benzotriazole scaffold is a prominent feature in many compounds of medicinal and industrial importance, exhibiting activities from antimicrobial to anti-corrosive. gsconlinepress.comgsconlinepress.comijariie.com
Key Synthetic Applications of Benzotriazole:
Activating Group: Facilitates the formation of anions on adjacent carbon atoms. acs.org
Leaving Group: The benzotriazolide anion is a good leaving group in substitution reactions.
Protecting Group: Can be used to protect certain functional groups during a synthetic sequence. ijariie.com
Precursor to other heterocycles: Enables the synthesis of a variety of other ring systems. acs.orgijariie.com
Strategic Importance of the Cyclohexanone (B45756) Moiety in Chemical Synthesis
Cyclohexanone, a six-membered cyclic ketone with the formula (CH₂)₅CO, is a strategically vital molecule in both industrial and academic chemical synthesis. wikipedia.org Its importance is underscored by the millions of tons produced annually, primarily as a precursor to nylons. wikipedia.org Specifically, the oxidation of cyclohexanone yields adipic acid and caprolactam, the essential monomers for the production of nylon 6,6 and nylon 6, respectively. vertecbiosolvents.com
Beyond its industrial-scale applications, the cyclohexanone ring is a fundamental building block in the synthesis of a vast number of complex organic molecules, including pharmaceuticals and natural products. vertecbiosolvents.comnih.gov The carbonyl group and the adjacent α-carbons provide multiple sites for chemical modification, making it a versatile scaffold.
Key Features and Reactions of Cyclohexanone:
Enolate Formation: The α-protons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds.
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes addition reactions with various nucleophiles.
Ring Manipulations: The six-membered ring can be expanded, contracted, or cleaved to generate other ring systems or acyclic compounds.
Functional Group Interconversions: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into a variety of other functional groups. vaia.com
The prevalence of the cyclohexanone motif in bioactive compounds highlights its significance as a synthetic target and intermediate. nih.govnih.gov Its rigid, yet conformationally mobile, chair-like structure also provides a valuable template for stereocontrolled synthesis.
Rationale for Focused Academic Inquiry into 2-(Benzotriazolyl)cyclohexanone Chemistry
The rationale for a focused academic inquiry into the chemistry of this compound lies in the synergistic potential of combining the benzotriazole and cyclohexanone moieties into a single molecule. This unique structure is not just a simple combination of two functional groups but a bifunctional molecule where the properties of each group can influence and enhance the reactivity of the other.
The placement of the benzotriazolyl group at the α-position of the cyclohexanone ring is of particular strategic importance. The electron-withdrawing nature of the benzotriazole ring is expected to increase the acidity of the α-proton, facilitating enolate formation under milder conditions. This enhanced acidity opens up new avenues for the selective alkylation, acylation, and condensation reactions at this position.
Furthermore, the benzotriazolyl group can serve as a superb leaving group. After using the combined structure to build a more complex molecular framework through reactions at the cyclohexanone ring, the benzotriazole moiety can be readily displaced by a wide range of nucleophiles. This "attach-and-detach" strategy, a hallmark of benzotriazole chemistry, makes this compound a potentially powerful intermediate for the synthesis of a variety of 2-substituted cyclohexanones.
Potential Synthetic Utility of this compound:
Enhanced α-Acidity: Facilitates easier and more selective enolate formation.
Versatile Synthetic Intermediate: The benzotriazolyl group can be substituted by various nucleophiles.
Precursor to Complex Molecules: Serves as a building block for synthesizing more elaborate structures containing the cyclohexanone framework.
In essence, this compound represents a "protected" or "activated" form of cyclohexanone, where the benzotriazole group acts as a control element to guide its reactivity. Research into the synthesis, properties, and reaction scope of this compound is crucial for unlocking its full potential as a tool in the synthetic chemist's arsenal (B13267) for constructing complex and medicinally relevant molecules. The study of such bifunctional compounds is a key area of modern organic chemistry, pushing the boundaries of what can be efficiently and selectively synthesized.
Data Tables
Table 1: Properties of Cyclohexanone
| Property | Value |
|---|---|
| IUPAC Name | Cyclohexanone |
| Chemical Formula | C₆H₁₀O |
| Molar Mass | 98.15 g/mol wikipedia.org |
| Appearance | Colorless oily liquid wikipedia.org |
| Density | 0.9478 g/mL wikipedia.org |
| Melting Point | -47 °C wikipedia.org |
| Boiling Point | 155.65 °C wikipedia.org |
| Solubility in Water | Slightly soluble wikipedia.org |
Table 2: Properties of Benzotriazole
| Property | Value |
|---|---|
| IUPAC Name | 1H-Benzotriazole |
| Chemical Formula | C₆H₅N₃ |
| Molar Mass | 119.12 g/mol |
| Appearance | White to light tan crystalline powder |
| Melting Point | 98-100 °C |
| Boiling Point | 350 °C (decomposes) |
| Solubility in Water | Slightly soluble |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzotriazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-8-4-3-7-11(12)15-10-6-2-1-5-9(10)13-14-15/h1-2,5-6,11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFJYWJUNIETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Benzotriazolyl Cyclohexanone and Its Analogues
Direct Access Routes to 2-(Benzotriazolyl)cyclohexanone
Direct routes offer the most straightforward pathways to the target compound and its analogues, typically by forming the crucial carbon-nitrogen bond between the cyclohexanone (B45756) and benzotriazole (B28993) rings.
N-Alkylation and C-Alkylation Approaches via Benzotriazole Mediation
The formation of the this compound skeleton can be envisioned through alkylation reactions where either the benzotriazole acts as a nucleophile attacking a cyclohexanone-derived electrophile or vice-versa. Benzotriazole is a versatile synthetic auxiliary that can be easily introduced and later removed if necessary, facilitating numerous transformations. researchgate.net
N-alkylation of benzotriazole is a common and efficient process. researchgate.net The acidic proton on the benzotriazole nitrogen can be removed by a variety of bases, such as potassium hydroxide (B78521), sodium hydroxide, or potassium carbonate, to form the benzotriazolide anion. researchgate.netresearchgate.net This anion then serves as a potent nucleophile. In a direct synthesis of the target compound, this anion would attack an electrophilic cyclohexanone, such as 2-halocyclohexanone. The reaction of benzotriazole with alkyl halides typically proceeds efficiently in solvents like N,N-dimethylformamide (DMF) or in the presence of phase-transfer catalysts. researchgate.net The N-alkylation of benzotriazole generally results in a mixture of N1 and N2 isomers, the ratio of which can be influenced by reaction conditions. researchgate.netresearchgate.net
Conversely, C-alkylation strategies involve the generation of a nucleophilic carbon at the α-position of the cyclohexanone ring. Treatment of cyclohexanone with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This enolate can then, in principle, attack an electrophilic benzotriazole derivative to form the C-N bond. stackexchange.com
| Reagent 1 | Reagent 2 | Base/Catalyst | Conditions | Product | Yield (%) | Reference |
| Benzotriazole | Alkyl Halide | KOH | [Bmim][BF4] (Ionic Liquid), RT | N-Alkylbenzotriazoles | 83-98% | researchgate.net |
| Benzotriazole | Alkyl Halide | NaOH | DMF | N-Alkylbenzotriazoles | High | researchgate.net |
| 4,5,6,7-Tetrabromo-1H-benzotriazole | 1-Bromo-3-chloropropane | KOH | Acetonitrile, 60°C | N-Alkylated product | - | d-nb.info |
| Cyclohexanone | Benzyl Bromide | LDA | THF | 2-Benzylcyclohexanone | - | stackexchange.com |
Condensation and Cyclization Reactions Involving Cyclohexanone Precursors
Condensation reactions provide another direct entry to analogues of this compound. The reaction between 1H-benzotriazole and cyclohexanone, promoted by propylphosphonic anhydride (B1165640) (T3P®), yields 2-(cyclohex-1-en-1-yl)-1H-benzo[d] ijpsonline.comsemanticscholar.orgscholarsresearchlibrary.comtriazole and its 2H-isomer. acs.org This product is an enamine-type analogue and a key intermediate that could potentially be converted to the target ketone.
The self-condensation of cyclohexanone is a well-known reaction that can be catalyzed by both acids and bases, typically leading to 2-(1-cyclohexenyl)cyclohexanone. nih.govgoogle.com This inherent reactivity highlights the potential for cyclohexanone to participate in condensation reactions with other suitable partners. For instance, the Claisen-Schmidt condensation involves the reaction of a ketone with an aldehyde under basic conditions to form an α,β-unsaturated ketone. prepchem.com
More complex, multi-component reactions can also be employed. A three-component reaction involving Meldrum's acid, an aldehyde, and 1-benzotriazol-1-ylpropan-2-one in DMF results in the formation of a 4-benzotriazol-1-ylcyclohexane-1,3-dione derivative. arkat-usa.org This demonstrates a cyclization strategy where the cyclohexanedione ring is constructed with the benzotriazole moiety already incorporated.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| 1H-Benzotriazole | Cyclohexanone | T3P® in EtOAc | 2-(Cyclohex-1-en-1-yl)-1H-benzo[d] ijpsonline.comsemanticscholar.orgscholarsresearchlibrary.comtriazole | 48% | acs.org |
| Cyclohexanone | Cyclohexanone | Solid Acidic Catalyst | 2-(Cyclohex-1′-enyl)cyclohexanone | >70% | google.com |
| Cyclohexanone | Benzaldehyde | NaOH | (E)-2-(Benzylidene)cyclohexanone | High | prepchem.com |
| Meldrum's acid | Aldehyde + 1-Benzotriazol-1-ylpropan-2-one | DMF, 60°C | 4-Benzotriazol-1-ylcyclohexane-1,3-dione | High | arkat-usa.org |
Indirect Synthesis via Functional Group Interconversion and Rearrangements
Indirect methods rely on the chemical transformation of a pre-existing molecule into the desired product. This can involve altering functional groups (FGI) or inducing a skeletal rearrangement. tgc.ac.inslideshare.net
A key strategy for the indirect synthesis of this compound involves the functional group interconversion of the enamine-type analogue, 2-(cyclohex-1-en-1-yl)benzotriazole, which is accessible via direct condensation. acs.org The conversion of this enamine to the corresponding ketone is a plausible transformation, likely proceeding through hydrolysis under acidic conditions. FGI is a fundamental tactic in organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, oxidation, or reduction. tgc.ac.inmit.eduvanderbilt.edu Another FGI approach would be the nucleophilic substitution of a 2-halocyclohexanone with the benzotriazolide anion, as mentioned in section 2.1.1.
Molecular rearrangements offer alternative, albeit often more complex, pathways. wiley-vch.de The Beckmann rearrangement, for example, converts an oxime into an amide under acidic conditions. researchgate.net A hypothetical route could involve the Beckmann rearrangement of an oxime derived from a precursor like 1-(benzotriazol-1-yl)acetylcyclopentane to form a lactam, which would then require further transformations. While no direct examples for the synthesis of this compound using this method are readily available, the principles of known rearrangement reactions provide a conceptual framework for designing novel synthetic pathways. wiley-vch.deresearchgate.net
Sustainable and Green Chemistry Methodologies for this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scholarsresearchlibrary.com These methodologies are increasingly being applied to the synthesis of heterocyclic compounds like benzotriazole derivatives.
Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijpsonline.comsemanticscholar.orgnih.gov The synthesis of various benzotriazole derivatives has been successfully achieved using microwave irradiation, demonstrating its applicability in this area. ijpsonline.comnih.gov This technique is particularly beneficial for combinatorial synthesis, allowing for the rapid creation of compound libraries. semanticscholar.org
Another green approach involves minimizing or eliminating the use of volatile and toxic organic solvents. N-alkylation of benzotriazole has been performed under solvent-free conditions or by using greener solvent alternatives like ionic liquids. researchgate.netscholarsresearchlibrary.com Ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), can act as both the catalyst and the reaction medium, simplifying the process and reducing waste. researchgate.net Furthermore, the development of recyclable catalysts, such as chitosan-immobilized ionic liquids, represents a key advance in sustainable synthesis. tnsroindia.org.in The use of benzotriazole itself as a non-toxic, thermally stable, and inexpensive ligand in metal-catalyzed coupling reactions also underscores its role in sustainable chemistry. researchgate.net
| Synthesis | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Hours (e.g., 4-6 h) | Minutes (e.g., 4-5 min) | ijpsonline.com, nih.gov |
| Yield | Moderate to Good (e.g., 65-76%) | Good to Excellent (e.g., 83-93%) | ijpsonline.com, semanticscholar.org |
| Conditions | Reflux with conventional heating mantle | Microwave irradiation (e.g., 180 W) | ijpsonline.com, nih.gov |
| Environmental Impact | Higher energy consumption, potential for solvent decomposition | Lower energy consumption, faster, often cleaner reactions | semanticscholar.org, nih.gov |
Reactivity Profiles and Mechanistic Elucidation of 2 Benzotriazolyl Cyclohexanone
Investigations into Benzotriazole (B28993) as a Stereospecific Leaving Group
The benzotriazole group is a highly effective and versatile synthetic auxiliary, in part because it can function as an excellent leaving group. lupinepublishers.comnih.gov Its ability to be easily introduced into molecules and subsequently displaced makes it valuable in a wide array of transformations. lupinepublishers.com The benzotriazolyl anion is stabilized by the aromatic triazole system, facilitating its departure.
In reactions involving α-benzotriazolyl carbonyl compounds, the benzotriazole moiety can be eliminated following the formation of an intermediate. For instance, in a [4+1] annulation strategy, an α-benzotriazolyl organolithium species reacts with a vinyl ketene. The resulting dienolate intermediate subsequently loses the benzotriazole group upon warming to form a cyclopentenone. nih.gov This elimination is a crucial step for the formation of the new five-membered ring. nih.gov
The efficiency of benzotriazole as a leaving group can be significantly enhanced through activation. Lewis acids have been shown to promote the crucial ionization of the benzotriazole group. nih.gov For example, while a dienolate intermediate may be stable at low temperatures, the addition of zinc bromide (ZnBr₂) can facilitate the elimination of the benzotriazolyl group and promote cyclization. nih.gov This catalytic activation underscores the tunable nature of benzotriazole's leaving group ability. The use of 1,2,3-triazoles as leaving groups has also been demonstrated in other contexts, such as in SNAr–Arbuzov reactions to form C-P bonds, further establishing the utility of the triazole moiety in facilitating substitution reactions. beilstein-journals.org
| Reaction Type | Activating Agent/Conditions | Role of Benzotriazole | Outcome |
| [4+1] Annulation | Thermal (warming to room temp.) | Leaving Group | Formation of cyclopentenone ring nih.gov |
| [4+1] Annulation | ZnBr₂ (Lewis Acid) | Activated Leaving Group | Efficient cyclization at low temperature nih.gov |
| SNAr Substitution | Heat | Leaving Group | C-N to C-P bond transformation beilstein-journals.org |
This table summarizes conditions under which the benzotriazole moiety functions as a leaving group in different reaction types.
Reaction Pathways Involving the Cyclohexanone (B45756) Carbonyl and α-Positions
The reactivity of 2-(benzotriazolyl)cyclohexanone is centered on two primary locations: the electrophilic carbonyl carbon and the acidic α-carbon. Nucleophilic addition to the carbonyl group is a fundamental reaction pathway for cyclohexanones. The stereochemical outcome of this addition is influenced by a balance of steric and electronic factors, with nucleophiles approaching from either the axial or equatorial face of the chair-like conformation. researchgate.net
Computational studies on substituted cyclohexanones show that strain energy often disfavors the equatorial attack pathway. Common nucleophilic additions include reactions with organometallic reagents, hydrides, and the formation of ketals. researchgate.nettib.eu For example, the ketalization of cyclohexanone with glycol is a well-established transformation that proceeds via nucleophilic attack of the alcohol on the carbonyl carbon. researchgate.net
The α-position, adjacent to the carbonyl group, is readily deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles. The presence of the benzotriazole group at this position modifies the reactivity. Metalation of α-benzotriazolyl compounds with strong bases like n-butyllithium (nBuLi) generates a potent organolithium nucleophile. nih.gov This species can then participate in reactions such as addition to other carbonyl compounds or, as demonstrated in specific synthetic strategies, addition to vinyl ketenes. nih.gov
| Reactive Site | Reagent Type | Intermediate | Potential Product Type |
| Carbonyl Carbon | Nucleophiles (e.g., Grignard reagents, LiAlH₄) | Alkoxide | Secondary alcohol |
| Carbonyl Carbon | Alcohols (e.g., ethylene glycol) | Hemiketal | Ketal |
| α-Carbon | Strong Base (e.g., nBuLi, LDA) | Enolate / Organolithium | α-Substituted cyclohexanone |
| α-Carbon / Benzotriazole | Lewis Acid (e.g., ZnBr₂) | Cationic intermediate | Product of substitution/elimination nih.gov |
This table outlines the primary reaction pathways for this compound at its key reactive sites.
Stereochemical Control and Diastereoselective Transformations of this compound
Achieving stereochemical control in reactions of cyclic ketones is a cornerstone of modern organic synthesis. For nucleophilic additions to the cyclohexanone carbonyl, the stereoselectivity is governed by the competition between equatorial and axial attack. researchgate.net Steric hindrance from the ring substituents, including the α-benzotriazolyl group, generally favors the equatorial approach of the nucleophile. researchgate.net Conversely, electronic factors, such as stabilizing interactions between the forming σ-bond and the σ-orbitals of adjacent C-C or C-H bonds, can favor the axial approach. researchgate.net
The benzotriazole substituent at the α-position exerts significant steric and electronic influence, enabling highly diastereoselective transformations. In reactions where the α-position becomes a stereocenter, the bulky benzotriazolyl group can effectively shield one face of the molecule, directing the approach of reagents. This principle is evident in annulation reactions where organolithium species derived from α-benzotriazolyl compounds react with vinyl ketenes, leading to the formation of trans-substituted products with high selectivity (>96%). nih.gov
A reaction that creates one stereoisomer preferentially over another is termed stereoselective. masterorganicchemistry.com When the stereochemistry of the starting material directly determines the stereochemistry of the product, the reaction is considered stereospecific. masterorganicchemistry.com The transformations of this compound often fall into the category of diastereoselective reactions, where the pre-existing chirality (or prochirality) of the molecule dictates the configuration of newly formed stereocenters. Asymmetric cascade reactions, often catalyzed by chiral molecules, have been developed to synthesize complex, fused-ring systems containing multiple consecutive chiral centers with high diastereo- and enantioselectivity. rsc.org
| Transformation | Key Reagents | Stereochemical Outcome | Selectivity |
| Nucleophilic Addition to C=O | Hydrides, Organometallics | Axial vs. Equatorial Alcohol | Dependent on reagent and substrate electronics/sterics researchgate.net |
| [4+1] Annulation | α-Benzotriazolyl Organolithium, Vinyl Ketene | trans-Substituted Cyclopentenone | >96% ds nih.gov |
| Asymmetric Cascade Reaction | Chiral Squaramide Catalyst | Cyclohexanone-fused Spirospyrazolones | High dr and ee rsc.org |
This table presents examples of stereocontrolled transformations involving the cyclohexanone scaffold, highlighting the high selectivity achievable.
Catalytic Activation and Transformations of this compound
Catalysis provides essential pathways for activating this compound towards specific transformations, often under milder conditions and with greater efficiency. A key strategy involves the activation of the benzotriazole moiety to enhance its leaving group ability. Lewis acids are particularly effective in this role. The coordination of a Lewis acid, such as zinc bromide (ZnBr₂), to one of the nitrogen atoms of the benzotriazole ring withdraws electron density, weakens the C-N bond, and promotes its ionization. nih.gov This catalytic activation facilitates subsequent reactions, such as cyclizations or substitutions, that rely on the departure of the benzotriazolyl anion. nih.gov
The benzotriazole ring itself can participate in catalytic cycles through coordination with transition metals. While direct examples with this compound are specific, broader studies have shown that benzotriazoles coordinate to rhodium centers, initiating catalytic processes like the coupling of benzotriazoles to allenes. nih.gov Such coordination suggests the potential for transition metal-catalyzed cross-coupling reactions at the α-position of the cyclohexanone.
Furthermore, the carbonyl group of the cyclohexanone ring is susceptible to catalytic activation. Brønsted acids and Lewis acids can activate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating nucleophilic attack. This is a common principle in reactions like catalytically mediated ketalization. researchgate.net
| Catalyst Type | Example | Target Site of Activation | Mechanistic Role |
| Lewis Acid | ZnBr₂ | Benzotriazole Moiety | Promotes ionization and enhances leaving group ability nih.gov |
| Transition Metal | Rh(I) Complexes | Benzotriazole Moiety | Substrate coordination to the metal center nih.gov |
| Brønsted Acid | Acidic Ionic Liquid | Carbonyl Oxygen | Protonation increases electrophilicity of carbonyl carbon researchgate.net |
This table details different catalytic strategies for activating this compound and their mechanistic functions.
Exploration of Radical and Ring-Cleavage Mechanisms in this compound Chemistry
Beyond ionic pathways, this compound can potentially undergo transformations through radical intermediates, leading to C-C bond cleavage and ring-opening reactions. The cleavage of unstrained five- and six-membered cyclic ketones is a significant challenge but can be achieved under radical conditions. nih.gov A relevant strategy involves generating an adjacent aryl radical that triggers the cleavage of a Cα-Cβ bond in the cycloalkanone. nih.gov For instance, in a 2-(2-iodophenoxy)cyclohexanone system, a radical generated on the phenoxy ring can lead to the cleavage of the C2-C3 bond of the cyclohexanone ring. nih.gov A similar mechanism could be envisioned for this compound if a radical were generated on the benzotriazole ring.
The formation of an aromatic radical cation by removal of an electron from the benzotriazole ring is another potential entry into radical chemistry. Such species are known to undergo reactions involving the cleavage of a bond β to the aromatic system. cmu.edu This could lead to the fragmentation of the cyclohexanone ring.
Alternatively, radical-induced ring cleavage can be initiated by external oxidants. The reaction of aromatic compounds with hydroxyl (HO•) or sulfate radicals (SO₄•⁻) can proceed through radical addition to the ring. nih.gov In the case of this compound, attack on the cyclohexanone ring could lead to a hydroxycyclohexadienyl-type radical. Subsequent reaction with oxygen can form a bicyclic peroxy intermediate that undergoes ring cleavage, yielding oxoenals and oxodials. nih.gov This pathway represents a potential oxidative degradation route for the cyclohexanone core of the molecule.
| Initiation Method | Key Intermediate | Potential Outcome | Mechanistic Analogy |
| Aryl Radical Generation | Aryl Radical on Bt moiety | C-C bond cleavage of cyclohexanone ring | Radical-mediated cleavage of 2-(2-iodophenoxy)cyclohexanone nih.gov |
| One-Electron Oxidation | Benzotriazole Radical Cation | β-Bond cleavage | Side-chain reactivity of aromatic radical cations cmu.edu |
| External Radical Attack (e.g., HO•) | Bicyclic Peroxy Radical | Ring-cleavage to form oxoenals/oxodials | Oxidative treatment of aromatic compounds nih.gov |
This table explores potential radical-mediated and ring-cleavage pathways for this compound based on mechanistic precedents.
Derivatization and Selective Functionalization of 2 Benzotriazolyl Cyclohexanone Scaffolds
Synthesis of Substituted 2-(Benzotriazolyl)cyclohexanone Derivatives
The foundational this compound scaffold can be synthesized through the nucleophilic substitution of an α-halocycloalkanone with benzotriazole (B28993). The reaction of 2-bromocyclohexanone (B1249149) with benzotriazole in the presence of a base such as potassium carbonate in a solvent like toluene (B28343) yields a mixture of the N1 and N2 isomers of this compound. arkat-usa.org These isomers can typically be separated by column chromatography.
The synthesis can be adapted to produce a variety of substituted derivatives by modifying either the cyclohexanone (B45756) or the benzotriazole starting material. For instance, using a pre-functionalized cyclohexanone allows for the introduction of substituents on the carbocyclic ring. A general approach involves the reaction of silyl (B83357) enol ethers of substituted cyclohexanones with 1-chlorobenzotriazole, which provides a route to α-benzotriazolyl ketones with various substitution patterns on the ring. rsc.org
Alternatively, substituents can be introduced on the benzotriazole ring. This is most efficiently achieved by using a substituted benzotriazole in the initial condensation step. For example, commercially available nitro- or halogen-substituted benzotriazoles can be reacted with 2-bromocyclohexanone to afford the corresponding substituted this compound derivatives. ijariie.com
Table 1: Synthesis of 2-(Benzotriazolyl)cycloalkanones This table is interactive. Users can sort and filter the data.
| Starting Ketone | Benzotriazole Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromocyclohexanone | Benzotriazole | 2-(Benzotriazol-1-yl)cyclohexanone | 33 | arkat-usa.org |
| 2-Bromocyclohexanone | Benzotriazole | 2-(Benzotriazol-2-yl)cyclohexanone | 40 | arkat-usa.org |
| 2-Bromocyclopentanone | Benzotriazole | 2-(Benzotriazol-1-yl)cyclopentanone | 27 | arkat-usa.org |
| 2-Bromocyclopentanone | Benzotriazole | 2-(Benzotriazol-2-yl)cyclopentanone | 54 | arkat-usa.org |
| Cyclohexanone Silyl Enol Ether | 1-Chlorobenzotriazole | 2-(Benzotriazol-1-yl)cyclohexanone | - | rsc.org |
| Acetophenone Silyl Enol Ether | 1-Chlorobenzotriazole | α-(Benzotriazol-1-yl)acetophenone | 81 | rsc.org |
Chemical Modifications of the Benzotriazole Heterocycle within the Compound
Once the this compound scaffold is assembled, the benzotriazole moiety itself can be a target for further modification, although this is less common than using it as a leaving group.
N-alkylation of the benzotriazole ring system is a well-established transformation. ijariie.com In the case of 2-(benzotriazol-1-yl)cyclohexanone, further alkylation would occur on one of the remaining nitrogen atoms (N2 or N3) to form a ternary benzotriazolium salt. These ionic compounds exhibit altered solubility and reactivity, which could be exploited in subsequent synthetic steps.
Modification of the benzo portion of the heterocycle is typically accomplished by starting with a pre-functionalized benzotriazole. However, electrophilic aromatic substitution reactions, such as nitration, on the assembled scaffold are theoretically possible. For example, nitration of 1H-benzotriazole with a mixture of nitric and sulfuric acid yields 4-nitro-1H-benzotriazole. ijariie.com Applying such harsh conditions to this compound would risk side reactions at the cyclohexanone ring, but could potentially be achieved under carefully controlled conditions to yield derivatives like 2-(nitrobenzotriazolyl)cyclohexanone. A milder approach involves the deoxygenation of a 1-hydroxybenzotriazole (B26582) precursor, which can be coupled with palladium-catalyzed cross-coupling reactions to introduce various aryl or nitrogen nucleophiles onto the benzo ring. nih.gov
Transformations and Ring Manipulations of the Cyclohexanone System
The presence of the benzotriazole group at the α-position profoundly influences the reactivity of the cyclohexanone ring, enabling a range of transformations.
Reactions at the Carbonyl Group and α-Position: The ketone functionality can undergo standard carbonyl chemistry. For example, it can be reduced to the corresponding alcohol, 2-(benzotriazolyl)cyclohexanol, using common reducing agents. The protons α to the carbonyl group (at C6) can be removed by a strong base to form an enolate, which can then be alkylated or undergo other reactions.
Cleavage of the C-N Bond: A key feature of the benzotriazole methodology is the ability of the benzotriazolyl anion to act as an excellent leaving group. This allows for the C2 carbon of the cyclohexanone ring to be functionalized via nucleophilic substitution, where the benzotriazole moiety is displaced. acs.org The versatility of this approach is demonstrated by the wide array of nucleophiles that can be employed.
Furthermore, the protons on the carbon atom bearing the benzotriazole group (C2) are acidic and can be removed by a strong base like n-butyllithium. The resulting benzotriazole-stabilized carbanion is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). rsc.orgarkat-usa.org This two-step sequence of α-deprotonation/alkylation followed by displacement of the benzotriazole group allows for the synthesis of a wide range of α-substituted ketones.
Ring Expansion and Rearrangements: The cyclohexanone ring itself can be manipulated. General methods for the ring expansion of ketones, such as homologation using diazomethane (B1218177) catalyzed by Lewis acids, could potentially convert this compound into the corresponding cycloheptanone (B156872) derivative. sioc-journal.cn Another powerful strategy involves the reaction of lithiated 1-(α-alkoxyalkyl)benzotriazoles with ketones, which, after rearrangement, can lead to one-carbon homologated ketones. nih.gov
Table 2: Representative Transformations of α-(Benzotriazolyl) Ketones This table is interactive. Users can sort and filter the data.
| Starting Material Type | Reagents | Transformation Type | Product Type | Reference |
|---|---|---|---|---|
| α-(Benzotriazolyl) Ketone | 1. LDA or n-BuLi; 2. Electrophile (E+) | α-Functionalization | α-E-α-(Benzotriazolyl) Ketone | rsc.org |
| α-(Benzotriazolyl) Ketone | Hydrazine (B178648) | C-N Cleavage / Cyclization | Pyrazole | thieme-connect.com |
| N-(Arylacetyl)benzotriazole | Sodium Arenesulfinate | BtRC* / Decarboxylation | Aryl Benzyl Sulfoxide | psu.edu |
| 1-(Chloromethyl)benzotriazole | Ketone, SmI₂ | Barbier Reaction | β-Hydroxyalkyl Benzotriazole | semanticscholar.org |
| Vinylbenzotriazole | DMD or m-CPBA | Epoxidation | Benzotriazolyl Epoxide |
*BtRC: Benzotriazole Ring Cleavage
Regioselective and Chemoselective Derivatization Strategies
The multifunctional nature of the this compound scaffold necessitates careful control of reaction conditions to achieve selective derivatization.
Regioselectivity: The initial synthesis of the scaffold presents a key regiochemical challenge: the formation of N1 versus N2 isomers. The reaction of 2-bromocyclohexanone with benzotriazole typically yields a mixture of 2-(benzotriazol-1-yl)cyclohexanone and 2-(benzotriazol-2-yl)cyclohexanone, with the N2 isomer often forming in significant amounts. arkat-usa.org The ratio of these isomers can be influenced by factors such as the solvent, base, and temperature, and their separation is crucial for subsequent, well-defined transformations. Further derivatization of the benzotriazole ring, such as alkylation, also presents regioselectivity issues between the remaining nitrogen atoms.
Chemoselectivity: The scaffold offers several reactive sites:
The Carbonyl Group: Susceptible to nucleophilic attack.
The α'-Protons (C6): Can be deprotonated to form an enolate.
The α-Proton (C2): Acidic due to both the carbonyl and benzotriazole groups, allowing for deprotonation to form a stabilized carbanion.
The C-N Bond: The benzotriazole can be displaced by nucleophiles.
The Benzotriazole Ring: Can be modified by electrophilic substitution or N-alkylation.
Achieving chemoselectivity involves choosing reagents and conditions that favor reaction at one site over the others. For example, using a mild reducing agent like sodium borohydride (B1222165) would likely selectively reduce the ketone without cleaving the C-N bond. Conversely, using a strong base like LDA at low temperatures would favor enolate formation for alkylation at the C6 position, while using n-BuLi could lead to deprotonation at C2. The use of the benzotriazole group as a temporary activating group that is later removed by a nucleophile is a powerful chemoselective strategy for the net α-functionalization of the cyclohexanone ring. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 Benzotriazolyl Cyclohexanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules and probing their conformational dynamics in solution. For 2-(Benzotriazolyl)cyclohexanone, ¹H and ¹³C NMR spectroscopy would provide critical data for its structural verification.
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the cyclohexanone (B45756) ring exhibiting a characteristic resonance in the downfield region (δ > 200 ppm). The carbons of the benzotriazole (B28993) ring would appear in the aromatic region (δ 110-150 ppm), while the aliphatic carbons of the cyclohexanone ring would be found in the upfield region. bhu.ac.inmdpi.com
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing the connectivity between protons and carbons, confirming the substitution pattern on the cyclohexanone ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the cyclohexanone ring and the relative orientation of the benzotriazole substituent. consensus.app
For a closely related dehydrated derivative, 2-(Cyclohex-1-en-1-yl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole , the following NMR data has been reported:
| ¹H NMR (400 MHz, (CD₃)₂CO) | ¹³C NMR (101 MHz, (CD₃)₂CO) |
| δ 8.03 (ddd, J = 8.3, 1.1, 1.1 Hz, 1H) | δ 146.0 |
| δ 7.83 (ddd, J = 8.4, 1.0, 1.0 Hz, 1H) | δ 135.1 |
| δ 7.56 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H) | δ 131.9 |
| δ 7.42 (ddd, J = 8.4, 6.9, 1.0 Hz, 1H) | δ 127.6 |
| δ 6.28− 6.26 (m, 1H) | δ 124.0 |
| δ 2.81−2.74 (m, 2H) | δ 120.8 |
| δ 2.39−2.35 (m, 2H) | δ 119.6 |
| δ 1.97−1.91 (m, 2H) | δ 111.4 |
| δ 1.81−1.75 (m, 2H) | δ 27.3, 24.1, 22.3, 21.5 |
Table 1: ¹H and ¹³C NMR data for 2-(Cyclohex-1-en-1-yl)-1H-benzo[d] nih.govresearchgate.netnih.govtriazole.
Mass Spectrometric Techniques for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol , the mass spectrum would provide the molecular ion peak (M⁺) confirming its composition.
While a specific mass spectrum for this compound is not available in the provided search results, the expected fragmentation pathways can be predicted based on the known behavior of cyclohexanones and benzotriazole derivatives. researchgate.netlibretexts.orgnih.govnih.govlibretexts.org Upon electron ionization (EI), the molecular ion would likely undergo a series of fragmentation reactions.
A common fragmentation pathway for cyclic ketones like cyclohexanone involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to the loss of a CO molecule, resulting in a fragment ion. Another characteristic fragmentation of cyclohexanones is the loss of ethene (C₂H₄) or other small neutral molecules through more complex rearrangement processes. nih.gov
The benzotriazole moiety can also influence the fragmentation pattern. A key fragmentation would be the cleavage of the N-C bond connecting the benzotriazole ring to the cyclohexanone ring, leading to the formation of a benzotriazolyl radical or cation and a cyclohexanone radical cation. The benzotriazole cation itself can further fragment, typically by losing a molecule of nitrogen (N₂), a characteristic fragmentation of many nitrogen-containing heterocyclic compounds.
A study on ketamine analogues, which share the 2-amino-2-phenylcyclohexanone (B3026242) scaffold, revealed that α-cleavage of the C1-C2 bond in the cyclohexanone ring and subsequent losses of CO and hydrocarbon radicals are characteristic fragmentation pathways in EI-MS. nih.gov In ESI-MS/MS, the loss of the amine substituent followed by fragmentation of the cyclohexanone ring was observed. nih.gov
| Expected Fragment Ion | m/z | Possible Origin |
| [C₁₂H₁₃N₃O]⁺ | 215 | Molecular Ion (M⁺) |
| [C₁₁H₁₃N₃]⁺ | 187 | Loss of CO from M⁺ |
| [C₆H₅N₃]⁺ | 119 | Benzotriazole cation |
| [C₆H₉O]⁺ | 97 | Cyclohexenone-type fragment |
| [C₆H₅N]⁺ | 91 | Loss of N₂ from benzotriazole cation |
| [C₅H₅]⁺ | 65 | Further fragmentation |
Table 2: Predicted significant fragment ions in the mass spectrum of this compound.
X-ray Crystallographic Studies for Three-Dimensional Molecular Architecture Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would unambiguously establish the connectivity of the atoms, the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat), and the relative orientation of the benzotriazole substituent (axial or equatorial).
Although a crystal structure for this compound is not available in the provided search results, studies on related benzotriazole derivatives offer insights into the expected structural features. nih.govresearchgate.netnih.govasianpubs.orgnih.gov For instance, the benzotriazole ring is known to be planar. In the crystal structure of 1-(1H-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, the dihedral angle between the benzotriazole ring system and the benzene (B151609) ring is 76.21 (3)°. nih.gov In 2-(1H-Benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the benzotriazole group is planar, and the mean plane of the benzotriazole group is nearly parallel to the dichlorophenyl ring. researchgate.net
The crystal packing of benzotriazole derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds (C-H···N, N-H···O) and π-π stacking interactions between the aromatic rings. nih.govnih.gov A crystallographic analysis of this compound would reveal similar interactions, providing a deeper understanding of its solid-state behavior.
| Structural Parameter | Expected Value/Feature |
| Cyclohexanone Ring Conformation | Likely a chair or distorted chair conformation |
| Benzotriazole Substituent Position | Axial or equatorial, depending on steric and electronic factors |
| Benzotriazole Ring Geometry | Planar |
| Intermolecular Interactions | Potential for C-H···N and C-H···O hydrogen bonds, and π-π stacking |
Table 3: Expected X-ray crystallographic parameters for this compound based on related structures.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR and Raman spectroscopy would provide a molecular fingerprint, confirming the presence of the key structural motifs.
While specific IR and Raman spectra for this compound are not found in the search results, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. libretexts.orgresearchgate.netacs.orgnist.govpressbooks.pubmdpi.comresearchgate.net
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the cyclohexanone ring, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this band can provide clues about the conformation and electronic environment of the carbonyl group. The C-H stretching vibrations of the aliphatic CH₂ groups of the cyclohexanone ring would be observed around 2850-3000 cm⁻¹.
The benzotriazole moiety would give rise to several characteristic bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the benzotriazole ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (below 1400 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | Stretching | 1700 - 1725 | Strong in IR, Medium in Raman |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=C/C=N (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong |
| C-N | Stretching | 1000 - 1300 | Medium |
Table 4: Predicted characteristic vibrational frequencies for this compound.
Computational and Theoretical Investigations of 2 Benzotriazolyl Cyclohexanone
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic landscape of 2-(Benzotriazolyl)cyclohexanone. These calculations help in understanding the distribution of electrons within the molecule, which in turn dictates its stability and reactivity.
Electronic Structure: The electronic structure of this compound is characterized by the interplay between the benzotriazole (B28993) and cyclohexanone (B45756) moieties. The benzotriazole group, with its aromatic system and nitrogen atoms, significantly influences the electron density distribution across the molecule. DFT calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For benzotriazole derivatives, DFT studies have been used to correlate these electronic parameters with experimental observations. researchgate.netresearchgate.net
Stability: The thermodynamic stability of this compound can be evaluated by calculating its total energy. Different conformers and tautomers of the molecule can be computationally modeled to identify the most stable structures. For instance, the cyclohexanone ring can exist in various conformations, such as chair and boat forms, and quantum chemical calculations can predict their relative energies. uci.edunih.gov Similarly, the benzotriazole moiety can exist in 1H and 2H tautomeric forms, and computational studies on related benzotriazoles have been performed to determine their relative stabilities. up.pt
Reactivity: The reactivity of this compound can be predicted by analyzing various quantum chemical descriptors. The energies of HOMO and LUMO indicate the molecule's ability to donate and accept electrons, respectively. The distribution of these frontier orbitals highlights the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. Furthermore, parameters such as ionization potential, electron affinity, electronegativity, and global hardness, all derivable from quantum chemical calculations, provide a quantitative measure of the molecule's reactivity. researchgate.net For example, studies on benzotriazole derivatives have utilized these descriptors to understand their corrosion inhibition properties. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Benzotriazole Derivatives (Illustrative)
| Parameter | Value | Reference |
| EHOMO (eV) | -6.5 to -7.5 | researchgate.netresearchgate.net |
| ELUMO (eV) | -1.0 to -2.0 | researchgate.netresearchgate.net |
| Energy Gap (eV) | 4.5 to 6.5 | researchgate.net |
| Dipole Moment (Debye) | 3.0 to 4.0 | researchgate.net |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most favorable reaction pathways, intermediates, and transition states.
Reaction Mechanisms: Theoretical studies on similar ketones, such as cyclohexanone, have explored various reaction mechanisms, including photochemical reactions. uci.edunih.gov For this compound, computational methods can be employed to study reactions such as enolization, which is a fundamental process for ketones. scispace.comresearchgate.net The presence of the benzotriazole substituent can influence the kinetics and thermodynamics of such reactions. DFT calculations can be used to model the reactants, products, and any intermediates along the reaction coordinate.
Transition State Structures: The identification of transition state (TS) structures is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the PES, and its energy determines the activation energy of the reaction. Computational methods can be used to locate and characterize the geometry of the TS. For instance, in the study of elimination reactions of ketones, computational chemistry has been used to determine the structure of the six-membered cyclic transition state. researchgate.net Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediates | +5.0 |
| Products | -10.0 |
Conformational Landscape Analysis and Molecular Dynamics Simulations
The flexibility of the cyclohexanone ring and the potential for rotation around the bond connecting it to the benzotriazole group give rise to a complex conformational landscape for this compound.
Conformational Landscape Analysis: A systematic search of the conformational space can be performed using computational methods to identify all low-energy conformers. This typically involves rotating the rotatable bonds and performing geometry optimizations for each resulting structure. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Studies on cyclohexanone itself have shown that the chair conformation is the most stable. uci.edunih.gov The presence of the bulky benzotriazole substituent at the 2-position will likely influence the preference for axial versus equatorial substitution.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and vibrational motions. These simulations can reveal the pathways of conformational interconversion and the timescales on which these processes occur. Accelerated MD techniques can be used to enhance the sampling of rare events, such as transitions between stable conformational states. nih.gov MD simulations are also valuable for studying the behavior of the molecule in different environments, such as in solution, by including explicit solvent molecules in the simulation box.
Theoretical Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data, which are essential for the characterization of this compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule can be confirmed. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or dynamic processes.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum that can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the cyclohexanone moiety and the vibrational modes of the benzotriazole ring can be identified. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an ultraviolet-visible (UV-Vis) spectrum. These calculations can help to understand the nature of the electronic transitions, for example, whether they are localized on the benzotriazole or cyclohexanone moiety, or involve charge transfer between them.
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O Chemical Shift (ppm) | ~205-215 |
| IR | C=O Stretch (cm⁻¹) | ~1700-1720 |
| UV-Vis | λmax (nm) | ~250-280 |
Applications of 2 Benzotriazolyl Cyclohexanone As a Versatile Building Block in Organic Synthesis
Utility in the Construction of Complex Natural Products and Synthetic Targets
While specific examples detailing the use of 2-(benzotriazolyl)cyclohexanone in the total synthesis of a complex natural product are not prominent in the literature, its potential as a versatile building block is significant. The cyclohexanone (B45756) skeleton is a core structure in numerous biologically active natural products and pharmaceutical drugs. nih.gov The ability to functionalize the cyclohexanone ring at a specific position is therefore of great interest.
The benzotriazole (B28993) group in α-(benzotriazolyl) ketones activates the α-proton, facilitating deprotonation and subsequent alkylation reactions. This allows for the regioselective introduction of various substituents at the C2 position of the cyclohexanone ring. nih.gov Furthermore, the benzotriazole group can be displaced by a range of nucleophiles, providing a pathway to diverse 2-substituted cyclohexanones.
The utility of related benzotriazolyl ketones in building complex cyclic systems has been demonstrated. For instance, three-component reactions involving 1-benzotriazol-1-ylpropan-2-one, an aldehyde, and Meldrum's acid lead to the formation of highly substituted 4-benzotriazol-1-ylcyclohexane-1,3-diones. researchgate.net This transformation highlights the capacity of the benzotriazole methodology to construct complex carbocyclic frameworks from simpler acyclic precursors.
Table 1: Synthesis of Substituted Cyclohexane-1,3-diones from Benzotriazolyl Ketones
| Aldehyde | Benzotriazolyl Ketone | Product | Yield | Reference |
| Benzaldehyde | 1-Benzotriazol-1-ylpropan-2-one | 4-(Benzotriazol-1-yl)-5-phenylcyclohexane-1,3-dione | 65% | researchgate.net |
| 4-Chlorobenzaldehyde | 1-Benzotriazol-1-ylpropan-2-one | 4-(Benzotriazol-1-yl)-5-(4-chlorophenyl)cyclohexane-1,3-dione | 72% | researchgate.net |
| Propanal | 1,3-Bis-(benzotriazol-1-yl)propan-2-one | 2,4-Bis-(benzotriazol-1-yl)-5-methylcyclohexane-1,3-dione | 70% | researchgate.net |
Role in the Synthesis of Diverse Heterocyclic Compounds
The chemistry of benzotriazole derivatives is particularly powerful for the synthesis of heterocyclic compounds. numberanalytics.comnih.govbeilstein-journals.org α-(Benzotriazolyl) ketones are established precursors for a variety of heterocyclic rings. nih.gov The general strategy involves using the α-(benzotriazolyl) ketone as a three-carbon synthon. The benzotriazole group can be displaced intramolecularly or intermolecularly by a nucleophile to facilitate ring closure.
For example, the Katritzky group, pioneers in benzotriazole chemistry, has extensively demonstrated that α-(benzotriazolyl) ketones are versatile intermediates for heterocycle ring synthesis. nih.govuni-muenchen.de One common approach involves the reaction of the ketone with a binucleophile. For instance, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.
In a related transformation, 3-(1-benzotriazolyl)chalcones, which can be prepared from α-(benzotriazolyl) ketones, react with benzoylacetonitrile (B15868) in the presence of a base to afford highly substituted benzotriazolyl pyridines. beilstein-journals.org This demonstrates how the benzotriazole moiety can be carried through a multi-step sequence to generate complex heterocyclic targets.
Table 2: Heterocycle Synthesis from Benzotriazole-Containing Precursors
| Precursor | Reagent | Heterocyclic Product | Reference |
| α-(Benzotriazolyl) ketone | Hydrazine | Pyrazole derivative | nih.gov |
| 3-(1-Benzotriazolyl)chalcone | Benzoylacetonitrile | Pyridine derivative | beilstein-journals.org |
| 1-(2,2-Dimethoxyethyl)-1H-benzotriazole | Aromatic Aldehyde, then Hydrazine | Pyrazole derivative | - |
Application in Asymmetric Synthesis and the Development of Chiral Auxiliaries
The application of this compound in asymmetric synthesis primarily involves its role as a prochiral substrate rather than as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. acs.org While the benzotriazole group is an excellent leaving group, this compound itself is achiral.
However, the presence of the benzotriazole group at the C2 position makes the α-proton stereotopic. Deprotonation creates an enolate that can be reacted with electrophiles in a diastereoselective or enantioselective manner, provided a chiral influence is present. This influence can come from a chiral base, a chiral ligand on a metal catalyst, or by converting the substrate into a chiral derivative, such as a chiral enamine or imine.
Modern chemoenzymatic methods offer a powerful strategy for the asymmetric functionalization of cyclic ketones. For example, a one-pot cascade combining an organocatalyzed aldol (B89426) condensation of cyclohexanone with an aldehyde, followed by an ene-reductase (ER) catalyzed enantioselective reduction, allows for the formal asymmetric α-benzylation of cyclic ketones, yielding products with high enantioselectivity. nih.gov A similar strategy could theoretically be applied to an α,β-unsaturated ketone derived from this compound.
Furthermore, diastereoselective reactions on the cyclohexanone ring are possible. The existing stereocenter, once formed, can direct the stereochemical outcome of subsequent reactions at other positions of the ring, a common strategy in the synthesis of complex cyclic systems. nih.gov
Development of Novel Synthetic Reagents and Intermediates Derived from this compound
The primary utility of this compound is its function as a versatile synthetic intermediate. The benzotriazole moiety acts as a synthetic auxiliary that facilitates transformations that would otherwise be difficult. ethernet.edu.etnih.gov The Katritzky group developed a general and efficient route to α-(benzotriazolyl) ketones by reacting the dianion of 2-benzotriazolylcarboxylic acids with acid halides, followed by decarboxylation. nih.gov
Once formed, these α-(benzotriazolyl) ketones are stable, crystalline solids that serve as precursors to a range of other functionalities. nih.gov The benzotriazolyl group is an excellent leaving group, often compared to a halide, and can be displaced by various nucleophiles.
Key transformations of α-(benzotriazolyl) ketones include:
Synthesis of α,β-Unsaturated Ketones: Base-mediated elimination of the benzotriazole group provides a clean and efficient route to α,β-unsaturated ketones. nih.gov For the title compound, this would yield cyclohex-2-en-1-one.
Regioselective Alkylation: The α-proton is readily removed by base, and the resulting enolate can be alkylated. Subsequent removal of the benzotriazole group yields a regioselectively α-alkylated ketone. nih.gov
Synthesis of δ-Diketones: The anion of the α-(benzotriazolyl) ketone can react with enones in a Michael addition fashion to produce δ-diketones after removal of the benzotriazole group. nih.gov
Palladium-Catalyzed Allylation: In a related system, a 1-(cinnamyloxy)benzotriazole derivative has been used as an allyl source for the palladium-catalyzed α-allylation of cyclohexanone, demonstrating that benzotriazole-derived intermediates can act as effective transfer reagents. youtube.com
Table 3: Synthetic Transformations of α-(Benzotriazolyl) Ketones
| Starting Material | Reagents | Product Type | Reference |
| α-(Benzotriazolyl) ketone | Base (e.g., DBU) | α,β-Unsaturated ketone | nih.gov |
| α-(Benzotriazolyl) ketone | 1. Base (e.g., LDA) 2. Alkyl Halide 3. Reductive cleavage | α-Alkylated ketone | nih.gov |
| α-(Benzotriazolyl) ketone | 1. Base 2. Enone 3. Removal of Bt | δ-Diketone | nih.gov |
| 1-(Cinnamyloxy)benzotriazole | Cyclohexanone, Pyrrolidine, Pd catalyst | α-Allylated ketone | youtube.com |
Future Perspectives and Emerging Research Avenues in 2 Benzotriazolyl Cyclohexanone Chemistry
Integration with Flow Chemistry and Continuous Synthesis Platforms
The adoption of flow chemistry and continuous synthesis platforms represents a significant leap forward in the production of fine chemicals and pharmaceuticals, offering advantages in safety, efficiency, and scalability. researchgate.net The integration of 2-(benzotriazolyl)cyclohexanone chemistry with these technologies is an emerging area with considerable potential.
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and reduced reaction times compared to traditional batch processes. beilstein-journals.orgnih.gov For reactions involving this compound, this could translate to better management of reaction intermediates and suppression of side reactions. For instance, the generation of reactive species from this compound could be performed in situ and immediately consumed in a subsequent reaction zone, minimizing decomposition or unwanted side reactions. acs.org
The development of packed-bed microreactors containing immobilized catalysts or reagents is another promising avenue. beilstein-journals.org This approach would facilitate catalyst recycling and product purification, making the synthesis of this compound derivatives more sustainable and cost-effective. Research in this area will likely focus on designing robust and efficient flow-based protocols for the synthesis and transformation of these compounds.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on several key areas:
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of this compound is a major goal. This would allow for the synthesis of optically active molecules, which are of significant interest in medicinal chemistry and materials science. nih.gov For example, chiral Lewis acids or organocatalysts could be employed to control the stereochemical outcome of reactions at the α-position of the cyclohexanone (B45756) ring. nih.govbeilstein-journals.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. beilstein-journals.org The application of this technology to this compound chemistry could enable novel transformations that are not accessible through traditional thermal methods. For instance, photoredox catalysis could be used to generate radical intermediates from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Dual Catalysis: The combination of two or more catalytic cycles in a single reaction vessel, known as dual catalysis, can enable complex transformations in a single step. This approach could be used to develop highly efficient and selective methods for the functionalization of this compound. For example, a combination of a metal catalyst and an organocatalyst could be used to achieve both activation of the benzotriazole (B28993) moiety and stereocontrol in a subsequent reaction.
The discovery and optimization of new catalytic systems will be driven by a deeper understanding of the reaction mechanisms involved. Mechanistic studies will be essential for the rational design of more efficient and selective catalysts. acs.org
Expansion of Synthetic Scope and Utility in Chemical Transformations
While the existing applications of this compound are significant, there is ample room for expanding its synthetic scope. Future research will likely focus on exploring new reaction pathways and developing novel transformations that utilize the unique reactivity of this compound.
One promising area is the use of this compound as a precursor to complex heterocyclic scaffolds. The benzotriazole group can act as a leaving group or participate in ring-cleavage and rearrangement reactions, providing access to a diverse range of nitrogen-containing heterocycles. acs.org For instance, intramolecular cyclization reactions could lead to the formation of fused ring systems with potential biological activity. mdpi.com
Furthermore, the cyclohexanone ring provides multiple sites for functionalization. sioc-journal.cnnih.gov Reactions at the carbonyl group, such as aldol (B89426) condensations and Wittig reactions, can be used to introduce new carbon-carbon bonds. kvmwai.edu.in The α-protons are acidic and can be deprotonated to form enolates, which can then be alkylated, acylated, or used in other carbon-carbon bond-forming reactions. kvmwai.edu.in The development of new methods for the selective functionalization of the cyclohexanone ring will be a key area of research. sioc-journal.cn
The use of this compound in multicomponent reactions is another area with significant potential. tandfonline.com These reactions, in which three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Designing new multicomponent reactions that incorporate this compound could provide rapid access to diverse molecular libraries for drug discovery and other applications.
Development of Advanced Analytical and Characterization Methodologies
As the chemistry of this compound becomes more complex, the need for advanced analytical and characterization techniques will become increasingly important. researchgate.net These methods are essential for confirming the structure of new compounds, determining their purity, and studying their properties. semanticscholar.orgresearchgate.net
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the separation and analysis of organic compounds. semanticscholar.orgamericanpharmaceuticalreview.com The development of new stationary phases and detection methods will improve the resolution and sensitivity of these techniques, allowing for the analysis of complex reaction mixtures and the detection of trace impurities. americanpharmaceuticalreview.com Supercritical fluid chromatography (SFC) offers an alternative for the analysis of thermally labile or non-volatile compounds. americanpharmaceuticalreview.com
Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful techniques for structure elucidation. semanticscholar.org Advances in NMR, such as higher field strengths and new pulse sequences, will provide more detailed information about the structure and stereochemistry of this compound derivatives. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of new compounds with high accuracy. semanticscholar.org
Hyphenated Techniques: The combination of chromatographic and spectroscopic techniques, such as LC-MS and GC-MS, provides a powerful approach for the analysis of complex mixtures. semanticscholar.org These hyphenated techniques allow for the separation of individual components followed by their identification and quantification.
Q & A
Q. How can researchers optimize the synthesis of 2-(Benzotriazolyl)cyclohexanone while minimizing isomer formation?
Methodological Answer: Synthesis pathways for benzotriazole-substituted cyclohexanones often involve condensation reactions between benzotriazole derivatives and cyclohexanone precursors. To minimize isomer formation, consider:
- Catalytic dehydrogenation : Use mild dehydrogenating agents (e.g., Pd/C or iodine) to selectively stabilize the desired product, as demonstrated in benzylidenecyclohexanone-to-benzylphenol conversions .
- Low-temperature protocols : Reduce side reactions by maintaining temperatures below 80°C during cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity in benzotriazole coupling reactions .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using geminal coupling patterns (e.g., cyclohexanone protons at δ 2.0–2.5 ppm) and benzotriazole aromatic signals (δ 7.2–8.5 ppm). Compare with analogs like 2-(o-chlorophenyl)-2-(methylamino)cyclohexanone for cross-validation .
- Mass spectrometry : Look for a molecular ion peak ([M]+) at m/z corresponding to C₁₃H₁₅N₃O (calculated: 229.12). Fragmentation patterns (e.g., loss of benzotriazole moiety) confirm substituent stability .
- IR spectroscopy : A strong carbonyl stretch (1700–1750 cm⁻¹) and benzotriazole C=N vibrations (1450–1600 cm⁻¹) are diagnostic .
Q. How can researchers assess the purity of this compound in complex mixtures?
Methodological Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase. Monitor at λ = 254 nm (benzotriazole absorption) and compare retention times with synthetic standards .
- TLC with derivatization : Spot samples on silica plates, develop in ethyl acetate/hexane (1:1), and visualize using UV or iodine vapor. Confirm purity by single-spot Rf values .
Advanced Research Questions
Q. What kinetic or thermodynamic challenges arise in the hydroboration of this compound derivatives?
Methodological Answer: Hydroboration of cyclohexanone derivatives is sensitive to steric hindrance from bulky substituents like benzotriazole:
- Kinetic control : Use excess BH₃·THF at 0°C to favor primary alcohol formation, but expect reduced yields due to competing side reactions (e.g., over-reduction) .
- Thermodynamic data : Reference NIST thermochemical databases for ΔfH° (liquid) values of similar compounds (e.g., 2-(1-cyclohexenyl)cyclohexanone) to model reaction feasibility .
Q. How can computational modeling resolve contradictory reactivity data in benzotriazole-substituted cyclohexanones?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation barriers for competing pathways (e.g., enolate formation vs. ring-opening). For example, lithium enolates of 2-(p-biphenylyl)cyclohexanone show linear correlations between substituent electronics and reaction rates .
- Molecular docking : Predict binding affinities of this compound with biological targets (e.g., enzymes) to explain discrepancies in antimicrobial assay results .
Q. What strategies address spectral anomalies in characterizing this compound derivatives?
Methodological Answer:
- Variable-temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., ring puckering) by acquiring spectra at −40°C .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare with structural data for analogs like {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, which shares steric constraints .
Q. How can researchers design bioactivity assays for this compound while mitigating cytotoxicity?
Methodological Answer:
- Dose-response profiling : Use MTT assays on HEK-293 cells to establish IC₅₀ values. Compare with cyclohexanone derivatives (e.g., 2-(1-hydroxycyclohexyl)cyclohexanone), which exhibit lower cytotoxicity at <100 µM .
- Structure-activity relationships (SAR) : Modify the benzotriazole moiety (e.g., halogenation) to enhance selectivity for bacterial enzymes over mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
